molecular formula C10H16N2OS B1437409 N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 1087792-29-7

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B1437409
CAS No.: 1087792-29-7
M. Wt: 212.31 g/mol
InChI Key: XJQHTPYTEOSMGK-UHFFFAOYSA-N
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Description

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a specialized research chemical recognized for its role as a covalent inhibitor. Its primary research application involves targeting and inhibiting the 20S proteasome, a large proteolytic complex critical for intracellular protein degradation and turnover. The compound's mechanism of action is characterized by its covalent modification of the catalytic N-terminal threonine residues within the proteasome's active sites, which is mediated by its hydroxamate functional group. This inhibition disrupts the ubiquitin-proteasome pathway, a fundamental regulatory system in cell cycle control, signaling, and homeostasis . Consequently, this reagent is a valuable tool in oncology and cell biology research for studying the effects of impaired protein degradation, which can lead to the accumulation of regulatory proteins and induce apoptosis in rapidly dividing cells. Its specific thiazole-derived structure contributes to its binding affinity and selectivity, making it a compound of significant interest for investigating proteasomal function, protein aggregation diseases, and for use as a reference standard in the development of novel therapeutic agents.

Properties

IUPAC Name

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQHTPYTEOSMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186779
Record name 1-[2-(1,1-Dimethylethyl)-4-methyl-5-thiazolyl]ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-29-7
Record name 1-[2-(1,1-Dimethylethyl)-4-methyl-5-thiazolyl]ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1,1-Dimethylethyl)-4-methyl-5-thiazolyl]ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Acetylthiazoles

The most common approach involves the Hantzsch condensation, where α-halocarbonyls (e.g., 3-chloro-2,4-pentanedione or chloroacetone) react with a reactant containing a N-C-S fragment. Reactants with the N-C-S fragment include thioamides, thioureas, thiosemicarbazides, thioacetanilides, isothiocyanates, and dithiocarbamic acid derivatives.

Hantzsch Reaction: Triethylamine can be used to catalyze the Hantzsch reaction of arylthioureas with 3-chloro-2,4-pentanedione to produce 5-acetyl-2-arylaminothiazoles in a microwave.

Reaction Conditions: The solvent, reaction time, and temperature influence the heterocyclization of N-arylthiourea with 3-bromoacetylacetone, which yields 5-acetyl-4-methyl-2-(substituted aniline)thiazole and 2-imino-3-(substitutedphenyl)-4-methyl-5-acetyl-2,3-dihydrothiazoles. Acetone favors the formation of 5-acetyl-4-methyl-2-(substituted aniline)thiazole, while carbon tetrachloride favors 2-imino-3-(substitutedphenyl)-4-methyl-5-acetyl-2,3-dihydrothiazoles.

From Dithiocarbamates: 5-acetyl-2-mercapto-4-methylthiazole is produced via the cyclocondensation of ammonium dithiocarbamate with 3-chloro-2,4-pentanedione. Treating this product with cyclohexylamine in sodium hydroxide solution yields 1-(2-(cyclohexylaminothio)-4-methyl-1,3-thiazol-5-yl)ethanone.

Preparation of Oxyimino Derivatives

Oxyimino derivatives can be created using known methods by using classical reaction mechanisms.

Reaction with Hydroxylamine Derivatives: A recommended method involves reacting a 5-acetyl-4-methylthiazole compound with a hydroxylamine derivative. The general procedure for the preparation of benzylidene compound involves the condensation of thione with amines such as hydroxylamine in hydroxylic solvents such as methanol, ethanol, isopropanol at temperature 24-100°C.

Reaction with Esters and Acid Halides

Reacting 5-acetyl-2-amino-4-methylthiazole with diphenyl carbonate in tetrahydrofuran (THF) with sodium hydride produces 2-(phenoxycarbonyl)amino-4-methyl-5-acetylthiazole, an intermediate in the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N’-((1R,2S)-2{[3(S)-(4-fluorobenzyl)piperidinyl]methyl}cyclohexyl)-urea.

Metal-Free Synthetic Routes to Isoxazoles

Resin-bound isoxazoles can be synthesized via cycloaddition of resin-bound alkynes and in situ generated nitrile oxide of N-hydroxybenzimidoyl chloride derivatives. Cleavage of the resin yields the target product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has demonstrated significant antimicrobial properties. Studies indicate that derivatives of thiazole compounds exhibit activity against a range of bacteria and fungi. The thiazole moiety is known for its role in the development of pharmaceuticals targeting infections caused by resistant strains of bacteria .

Anti-inflammatory Properties
Research has shown that hydroxylamine derivatives can modulate inflammatory responses. The presence of the thiazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Potential in Cancer Therapy
There is emerging evidence that compounds containing thiazole structures may have anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Material Science

Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal and mechanical properties. The incorporation of thiazole derivatives into polymers has been linked to improved durability and resistance to environmental degradation .

Corrosion Inhibition
In material science, this compound has potential applications as a corrosion inhibitor for metals. Hydroxylamines are known for their ability to form protective layers on metal surfaces, preventing oxidation and deterioration. This property is particularly valuable in industries where metal components are exposed to harsh environments .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential use in developing new pesticides. Thiazole derivatives are often explored for their ability to disrupt metabolic processes in pests, providing an avenue for creating more effective agricultural chemicals with lower environmental impact .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against multiple bacterial strains; potential for drug development ,
Anti-inflammatoryInhibits cytokine production; potential for chronic disease treatment
Cancer TherapyInduces apoptosis in cancer cells; inhibits tumor growth
Polymer ChemistryEnhances mechanical properties of polymers ,
Corrosion InhibitionForms protective layers on metals ,
Agricultural ChemicalsDisrupts pest metabolism; potential for eco-friendly pesticides

Mechanism of Action

The mechanism of action of N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The thiazole ring and hydroxylamine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine with analogous compounds in terms of structure, physicochemical properties, and biological relevance.

Thiazole-Based Hydrazine/Hydroxylamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound C₉H₁₅N₃OS 213.30 2-tert-butyl, 4-methyl thiazole Potential biological activity
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide C₁₃H₁₄N₆S₂ 322.42 2-anilino, carbothioamide Antiviral, anticancer
N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₈H₁₃N₃O 167.21 Pyrazole ring, ethyl, methyl groups Not specified

Key Observations :

  • The carbothioamide derivative () replaces the hydroxylamine group with a carbothioamide, significantly altering reactivity. The anilino substitution at position 2 of the thiazole ring may enhance π-stacking interactions in biological targets, contributing to its antiviral and anticancer activities .
  • The smaller ethyl group (vs. tert-butyl) may decrease metabolic stability but improve solubility .
Gallic Hydrazide Derivatives ()
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₅H₁₂BrN₃O₆ 410.18 Bromo, trihydroxybenzohydrazide Antioxidant (inferred)
N-[1-(2-Hydroxy-5-methoxyphenyl)-ethylidene]-3,4,5-trihydroxybenzohydrazide C₁₆H₁₅N₃O₇ 361.31 Methoxy, trihydroxybenzohydrazide Not specified

Key Observations :

  • The bromo or methoxy substituents on the phenyl ring modulate electronic effects and binding affinity .
Sulfonamide-Triazine Derivatives ()
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Variable ~400–450 Triazine, sulfonamide Antibacterial (inferred)

Key Observations :

  • The triazine-sulfonamide scaffold () introduces a sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase). The chlorine substituent may enhance electrophilicity and target binding .

Structural and Functional Insights

  • Bioactivity : Thiazole derivatives () are frequently associated with antimicrobial and anticancer activities due to their heterocyclic aromaticity and ability to interact with biological targets via hydrogen bonding or π-π stacking.
  • Synthetic Accessibility : The target compound’s synthesis likely follows hydrazone formation protocols (analogous to and ), whereas triazine derivatives () require multi-step nucleophilic substitutions.

Biological Activity

N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of the hydroxylamine functional group contributes to its reactivity and potential biological interactions.

Molecular Formula

  • Chemical Formula : C12_{12}H16_{16}N2_2OS
  • Molecular Weight : 244.33 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that thiazole derivatives possess significant antibacterial properties. For instance:

  • Mechanism : Inhibition of protein synthesis and disruption of cell wall synthesis.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values in the range of 15.625 to 125 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

Thiazole derivatives have also been reported to exhibit antifungal activity:

  • Activity Range : Compounds show varying degrees of effectiveness against fungi, with some achieving MIC values as low as 31.2 μg/mL .

Anticancer Activity

Research into the anticancer properties of thiazole derivatives suggests:

  • Mechanism : Induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Case Study : A study demonstrated that thiazole-based compounds could inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : The thiazole ring can be synthesized using appropriate precursors such as 4-methylthiazole.
  • Hydroxylamine Addition : The hydroxylamine moiety is introduced through a condensation reaction with suitable aldehydes or ketones.

Research Findings and Case Studies

StudyFindings
Investigated the antibacterial effects against MRSA strains.The compound showed significant bactericidal activity with MIC values lower than standard antibiotics.
Evaluated antifungal activity against Candida species.Demonstrated moderate antifungal effects with potential for further development.
Assessed anticancer properties in vitro.Induced apoptosis in cancer cell lines, indicating a promising therapeutic avenue.

The biological activities exhibited by this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival.
  • Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and cell death.

Q & A

Q. Characterization of Intermediates :

  • Elemental Analysis : Confirms stoichiometry (C, H, N, S content).
  • NMR Spectroscopy :
    • ¹H NMR : Signals for methyl (δ 2.10–2.45 ppm), tert-butyl (δ 1.30–1.50 ppm), and thiazole protons (δ 6.99–7.97 ppm) .
    • ¹³C NMR : Peaks for carbonyl (δ 165–175 ppm) and thiazole carbons (δ 110–150 ppm).
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion validation .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

Multinuclear NMR :

  • ¹H/¹³C NMR : Assigns proton environments and carbon backbone.
  • NOESY/ROESY : Probes spatial proximity of tert-butyl and thiazole groups.

IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, hydroxylamine O-H at ~3200 cm⁻¹).

X-ray Crystallography : Resolves absolute configuration and bond lengths (e.g., SHELXL for refinement) .

Q. Methodological Solutions :

SHELXL :

  • TWIN/BASF Commands : Model twinning ratios (e.g., 0.35 for hemihedral twins) .
  • ISOR/DFIX : Restrain anisotropic displacement parameters for disordered moieties.

WinGX/ORTEP : Visualizes thermal ellipsoids to assess positional uncertainty .

Q. Software Comparison :

ToolKey FeatureUse Case
SHELXLHigh-resolution refinementHandling H-atoms in low-density regions
SIR97Direct methods for phase determinationInitial structure solution
ORTEP-IIIGraphical renderingPublication-quality figures

Advanced: How do researchers resolve contradictions in spectral data versus crystallographic data for this compound?

Answer:
Case Example :

  • NMR vs. X-ray : Discrepancy in imine (C=N) bond length (NMR suggests conjugation; X-ray shows 1.34 Å vs. DFT-predicted 1.30 Å).

Q. Resolution Steps :

DFT Optimization : Use B3LYP/SDD to calculate equilibrium geometry and compare with experimental data .

Hirshfeld Analysis : Evaluate crystal packing effects (e.g., hydrogen bonds distorting bond lengths).

Dynamic NMR : Probe temperature-dependent conformational changes (e.g., tert-butyl rotation barriers).

Advanced: What computational methods validate the stereoelectronic effects in this compound's reactivity?

Answer:
Methodology :

DFT Calculations :

  • B3LYP/SDD : Optimize geometry and compute frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • NBO Analysis : Quantifies hyperconjugation (e.g., imine lone pair → thiazole σ* interactions).

MD Simulations : Assess solvent effects on conformation (e.g., acetic acid vs. DMSO).

Q. Key Findings :

  • HOMO Localization : On thiazole ring, suggesting susceptibility to electrophilic attack.
  • Activation Energy : ~25 kcal/mol for tert-butyl rotation (barrier to planarity).

Basic: What safety protocols are essential when handling this compound?

Answer:
Critical Measures :

PPE : Gloves (nitrile), lab coat, and goggles to avoid dermal/ocular exposure.

Ventilation : Use fume hoods due to potential dust/aerosol formation.

Waste Disposal : Segregate organic waste and consult institutional guidelines for incineration .

Q. Emergency Response :

  • Spills : Absorb with inert material (vermiculite), seal in containers.
  • Exposure : Flush eyes/skin with water; seek medical evaluation for inhalation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

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